(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(furan-3-yl)methanone
Description
This compound is a heterocyclic organic molecule featuring a 1,2,4-oxadiazole core linked to a piperidine ring, a 1-ethylpyrazole moiety, and a furan-3-yl methanone group. The 1,2,4-oxadiazole ring is known for metabolic stability and hydrogen-bonding capacity, which may enhance bioavailability and target binding .
Properties
IUPAC Name |
[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-(furan-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-2-22-14(3-7-18-22)16-19-15(20-25-16)12-4-8-21(9-5-12)17(23)13-6-10-24-11-13/h3,6-7,10-12H,2,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUGFVXXJBOKPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods
For industrial production, optimizing reaction conditions like temperature, pressure, and the use of catalysts can significantly enhance yield and efficiency. Common techniques include flow chemistry, which allows for continuous production and improved scalability.
Chemical Reactions Analysis
Functionalization of the Piperidine Ring
The piperidine nitrogen serves as a nucleophilic site for alkylation or acylation:
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Acylation : Reaction with furan-3-carbonyl chloride forms the methanone linkage .
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Nucleophilic Substitution : Alkyl halides or sulfonating agents can modify the piperidine nitrogen.
Key Data :
| Reaction Type | Reagents | Product | Notes |
|---|---|---|---|
| Acylation | Furan-3-carbonyl chloride | Piperidine-linked methanone | Common in patents |
Modifications on the Pyrazole Substituent
The 1-ethyl-1H-pyrazole group can undergo further functionalization:
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Alkylation : The ethyl group is introduced via alkylation of a primary pyrazole intermediate using ethyl bromide .
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Cyclocondensation : Pyrazole rings are often synthesized via hydrazine and 1,3-diketone cyclization .
Example :
| Starting Material | Reagents | Outcome | Reference |
|---|---|---|---|
| Pyrazole hydrazine | Ethyl bromide, base | 1-Ethyl-1H-pyrazole |
Reactivity of the Furan Methanone Moiety
The furan ring participates in electrophilic aromatic substitution (EAS), though the electron-withdrawing methanone group reduces reactivity:
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Nitration/Sulfonation : Requires harsh conditions due to deactivation.
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Reduction : The ketone can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, though this is rarely reported for similar structures.
Nucleophilic Substitution at the Oxadiazole Ring
The 1,2,4-oxadiazole ring undergoes nucleophilic substitution at the C-3 or C-5 positions:
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Hydroxide Attack : Hydrolysis under acidic/basic conditions yields open-chain amides or carboxylic acids .
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Thiol Displacement : Thiols replace oxadiazole oxygen, forming thiadiazoles .
Stability Data :
| Condition | Outcome | Reference |
|---|---|---|
| 6M HCl, reflux | Oxadiazole ring hydrolysis |
Cross-Coupling Reactions
The pyrazole and furan groups may enable catalytic cross-coupling:
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Suzuki-Miyaura : Requires halogenated intermediates (not explicitly observed in the target compound) .
Pharmacological Derivatization
While beyond pure chemical reactivity, the compound’s functional groups are often modified to enhance bioactivity:
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those containing oxadiazole moieties. The compound has shown promise in inhibiting bacterial growth and could be a candidate for developing new antibiotics. Research indicates that derivatives with similar structures exhibit activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against strains like Candida albicans .
Sphingosine Receptor Modulation
The compound has been identified as a potential sphingosine receptor modulator. Sphingosine receptors are involved in various biological processes, including cell proliferation and survival. Compounds with oxadiazole and pyrazole groups have been linked to modulating these receptors, suggesting that this compound may influence pathways relevant to cancer and inflammatory diseases .
Molecular Docking Studies
Computational studies using molecular docking techniques have illustrated that (4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(furan-3-yl)methanone interacts favorably with target proteins associated with various diseases. These studies provide insights into the binding affinities and modes of action of the compound at the molecular level, paving the way for rational drug design .
Structure–Activity Relationship (SAR) Analysis
The structure–activity relationship of compounds containing pyrazole and oxadiazole rings has been extensively studied. Variations in substituents on the pyrazole or piperidine moieties can significantly affect biological activity. Such analyses help in optimizing the compound for enhanced efficacy and reduced toxicity .
Heterocyclic Synthesis
The compound serves as a versatile intermediate in synthesizing other heterocyclic compounds. Its unique structure allows for further functionalization leading to new derivatives with potential biological activities. The synthesis involves multi-step reactions that can be adapted to produce a variety of related compounds .
Material Science
Beyond biological applications, compounds like this compound may find applications in material science due to their unique electronic properties. Research into their potential use in organic electronics and photonic devices is ongoing, exploring their utility as semiconductors or light-emitting materials .
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its target. For instance, if it acts as an enzyme inhibitor, it likely interacts with the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets might include kinases, proteases, or receptor proteins.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound’s closest analogs include pyrazole- and oxadiazole-containing derivatives. For example:
- 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone (Kaushik et al., 2011) shares a pyrazole core but lacks the oxadiazole and furan groups, instead incorporating a pyridine ring .
- 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone (CAS 1015525-17-3) features a piperazine ring and dimethylphenyl group but omits the oxadiazole-furan system .
Key Structural Distinctions :
Oxadiazole vs. Triazole : Unlike triazole-based analogs (e.g., 931622-35-4 in ), the 1,2,4-oxadiazole ring in the target compound offers distinct electronic properties and metabolic resistance .
Furan vs.
Physicochemical and Pharmacokinetic Properties
Predicted properties using XGBoost-based models (Abdulkadir and Kemal, 2019) highlight the compound’s moderate lipophilicity (logP ~2.8) and polar surface area (~95 Ų), suggesting reasonable blood-brain barrier permeability and oral bioavailability . In contrast:
- Pyridin-4-yl analogs (e.g., Kaushik et al., 2011) exhibit higher logP (~3.5) due to aromatic substituents, reducing aqueous solubility .
- Piperazine-containing derivatives (e.g., 1015525-17-3) show increased basicity (pKa ~8.5), enhancing ionizability and tissue distribution .
Table 1: Comparative Physicochemical Properties
| Compound | logP | Polar Surface Area (Ų) | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | 2.8 | 95 | 383.4 |
| [5-(1,3-Diphenylpyrazolyl)methanone] | 3.5 | 78 | 412.5 |
| 1015525-17-3 (Piperazinyl analog) | 3.1 | 102 | 379.4 |
Analytical Characterization
Advanced infrared detectors () enable rapid identification of such compounds via spectral fingerprinting. The furan C-O-C stretching (1250 cm⁻¹) and oxadiazole C=N vibrations (1600 cm⁻¹) distinguish it from analogs lacking these groups .
Biological Activity
The compound (4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(furan-3-yl)methanone is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure composed of a piperidine ring, a furan moiety, and an oxadiazole linked to a pyrazole. Its chemical formula can be summarized as follows:
This structure is significant as it combines multiple pharmacophores known for various biological activities.
1. Antimicrobial Activity
Research indicates that derivatives of pyrazole and oxadiazole exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown effective inhibition against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for certain derivatives against Staphylococcus aureus and Escherichia coli . The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | Escherichia coli |
| (Target Compound) | TBD | TBD |
2. Anticancer Activity
The potential anticancer effects of the compound have also been explored. Studies on structurally related compounds have demonstrated promising cytotoxicity against various cancer cell lines. For example, compounds containing the oxadiazole moiety have been shown to induce apoptosis in cancer cells through the activation of caspase pathways . The structure–activity relationship (SAR) analysis indicates that modifications in the furan and piperidine rings can enhance anticancer efficacy.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 10 | U251 (Glioblastoma) |
| Compound B | 15 | A431 (Skin Carcinoma) |
| (Target Compound) | TBD | TBD |
3. Other Pharmacological Activities
In addition to antimicrobial and anticancer properties, the compound may exhibit other pharmacological activities such as anti-inflammatory and analgesic effects. Preliminary studies suggest that pyrazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis .
Case Studies
Several case studies have documented the synthesis and evaluation of related compounds:
- Synthesis of Pyrazole-Oxadiazole Derivatives : A study synthesized novel pyrazole-containing oxadiazoles and evaluated their biological activities, highlighting their potential as antimicrobial agents .
- Antitumor Activity Assessment : Another research project focused on assessing the antitumor activity of various oxadiazole derivatives against human cancer cell lines, revealing significant cytotoxic effects .
Q & A
Q. What are the critical considerations for optimizing the synthesis of this compound?
The synthesis of this hybrid molecule, featuring a 1,2,4-oxadiazole, pyrazole, piperidine, and furan moieties, requires precise control of reaction conditions. Key steps include:
- Temperature and solvent selection : Reflux in glacial acetic acid or ethanol is common for cyclization reactions involving oxadiazole formation .
- Catalysts : Anhydrous sodium acetate or acidic/basic catalysts may enhance yields of intermediates .
- Purification : Use HPLC to isolate intermediates and final products, ensuring >95% purity .
- Validation : Confirm reaction progress via TLC and intermediate characterization by -NMR and IR spectroscopy .
Q. How can structural discrepancies in synthesized batches be resolved?
Discrepancies in bond angles or stereochemistry (e.g., oxadiazole-piperidine linkage) may arise due to:
- Tautomerism : The 1,2,4-oxadiazole ring’s electronic environment can lead to tautomeric shifts. Validate via -NMR and X-ray crystallography .
- By-product formation : Use mass spectrometry (MS) to detect side products (e.g., incomplete cyclization) and adjust reflux duration or catalyst loading .
Q. What analytical techniques are recommended for full structural elucidation?
A multi-technique approach is essential:
- NMR : - and -NMR to map proton environments and confirm substituent positions .
- X-ray crystallography : Resolve spatial arrangements of the oxadiazole-piperidine and furan-methanone linkages .
- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and bioactivity?
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the oxadiazole ring to predict stability under acidic/basic conditions .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes with pyrazole/oxadiazole-binding pockets) using software like AutoDock Vina .
- ADMET prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) .
Q. What strategies address contradictory bioactivity data across assays?
Inconsistent results (e.g., variable IC values in enzyme inhibition assays) may stem from:
- Solubility issues : Test solubility in DMSO, ethanol, or buffer systems and use surfactants (e.g., Tween-80) to improve dispersion .
- Assay interference : The furan ring’s autofluorescence may distort fluorescence-based assays. Validate via orthogonal methods (e.g., LC-MS/MS) .
- Metabolic instability : Conduct microsomal stability assays to identify rapid degradation pathways .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Core modifications : Replace the ethyl group on pyrazole with bulkier substituents (e.g., isopropyl) to enhance target binding .
- Bioisosteric replacement : Substitute the furan-3-yl methanone with thiophene or pyrrole to modulate electronic effects .
- Pharmacophore mapping : Identify critical moieties (e.g., oxadiazole’s hydrogen-bond acceptor properties) using QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
